2,6-Dichloro-5-fluoropyrimidin-4-amine
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Overview
Description
2,6-Dichloro-5-fluoropyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C4H2Cl2FN3. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-fluoropyrimidin-4-amine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method starts with the chlorination of 2-amino-4,6-dichloropyrimidine, followed by fluorination using a fluorinating agent such as potassium fluoride (KF) under specific reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles, leading to the substitution of chlorine or fluorine atoms.
Oxidation and reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups replacing the chlorine or fluorine atoms .
Scientific Research Applications
2,6-Dichloro-5-fluoropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pyrimidine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-fluoropyrimidin-2-amine: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
2-Chloro-5-fluoropyrimidine: Another related compound with a single chlorine and fluorine substitution, used in similar applications but with different reactivity.
Uniqueness
2,6-Dichloro-5-fluoropyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,6-dichloro-5-fluoropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2FN3/c5-2-1(7)3(8)10-4(6)9-2/h(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKLCWJNJLOOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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